molecular formula C20H42ClN B14309734 N-Dodecyl-N,N-dimethylcyclohexanaminium chloride CAS No. 111562-12-0

N-Dodecyl-N,N-dimethylcyclohexanaminium chloride

Cat. No.: B14309734
CAS No.: 111562-12-0
M. Wt: 332.0 g/mol
InChI Key: AIDQOWOCUYDWFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecyl-N,N-dimethylcyclohexanaminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N,N-dimethylcyclohexanaminium chloride typically involves the quaternization of N,N-dimethylcyclohexylamine with dodecyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:

N,N-dimethylcyclohexylamine+dodecyl chlorideN-Dodecyl-N,N-dimethylcyclohexanaminium chloride\text{N,N-dimethylcyclohexylamine} + \text{dodecyl chloride} \rightarrow \text{this compound} N,N-dimethylcyclohexylamine+dodecyl chloride→N-Dodecyl-N,N-dimethylcyclohexanaminium chloride

Industrial Production Methods

Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N,N-dimethylcyclohexanaminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.

    Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield N-Dodecyl-N,N-dimethylcyclohexanaminium hydroxide.

Scientific Research Applications

N-Dodecyl-N,N-dimethylcyclohexanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

    Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.

Mechanism of Action

The primary mechanism of action of N-Dodecyl-N,N-dimethylcyclohexanaminium chloride involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from drug delivery to cleaning products.

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
  • N-Dodecyl-N,N,N-trimethylammonium chloride
  • N-Ethyl-N,N-dimethylcyclohexanaminium iodide

Uniqueness

N-Dodecyl-N,N-dimethylcyclohexanaminium chloride is unique due to its specific combination of a cyclohexyl group and a dodecyl chain, which imparts distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

CAS No.

111562-12-0

Molecular Formula

C20H42ClN

Molecular Weight

332.0 g/mol

IUPAC Name

cyclohexyl-dodecyl-dimethylazanium;chloride

InChI

InChI=1S/C20H42N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-21(2,3)20-17-14-13-15-18-20;/h20H,4-19H2,1-3H3;1H/q+1;/p-1

InChI Key

AIDQOWOCUYDWFA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C1CCCCC1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.